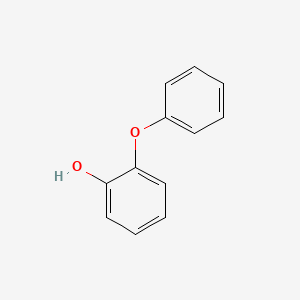

2-Phenoxyphenol

Description

Historical Context and Evolution of Research on Phenoxyphenols

The study of phenoxyphenols is intrinsically linked to the broader history of phenol (B47542) chemistry and the development of synthetic methods for forming diaryl ether linkages. A foundational technique in this area is the Ullmann condensation, first reported in the early 20th century by Fritz Ullmann. wikipedia.orgresearchgate.net This copper-catalyzed reaction, which couples an aryl halide with a phenol, provided one of the earliest reliable methods for creating the C-O-C bond characteristic of phenoxyphenols and other diaryl ethers. wikipedia.orgmdpi.com Initially, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, which limited their scope. wikipedia.orgresearchgate.net

Research into phenoxy compounds gained significant momentum in the mid-20th century with the discovery and widespread application of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), first synthesized in 1941. wikipedia.orgusda.gov While not phenoxyphenols themselves, the large-scale production and study of these related compounds drove advancements in understanding the synthesis, chemical properties, and biological activities of the phenoxy functional group. wikipedia.org This era of research expanded the chemical toolkit and spurred interest in various substituted phenols and their derivatives. Over time, advancements in catalysis have led to milder and more efficient methods for diaryl ether synthesis, including palladium-catalyzed couplings and the use of improved copper catalyst systems, which has facilitated the synthesis and investigation of specific isomers like 2-phenoxyphenol. organic-chemistry.org

Significance of this compound in Environmental and Pharmaceutical Sciences

In the pharmaceutical industry, this compound is primarily recognized as a key intermediate and a potential impurity in the synthesis of Nimesulide. semanticscholar.orgsynzeal.com Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, distinguished by its selective inhibition of the COX-2 enzyme. semanticscholar.org The synthesis of Nimesulide often involves a precursor, 2-phenoxyaniline (B124666) (or N-(4-amino-2-phenoxy phenyl)methanesulfonamide), which is derived from 2-phenoxynitrobenzene. scielo.br The this compound structure is therefore integral to the core scaffold of this widely used pharmaceutical agent. Its presence as a reference standard is crucial for quality control during the commercial production of Nimesulide. synzeal.com

From an environmental perspective, the significance of this compound is linked to the broader class of phenoxy compounds, including phenoxy acid herbicides and alkylphenol polyethoxylates (APEOs). nih.govresearchgate.net While direct environmental monitoring data for this compound is not abundant, related compounds are known to undergo environmental degradation. who.int Phenoxy herbicides can be transformed in the aquatic environment through processes like hydrolysis and biodegradation, often forming various chlorophenol derivatives. nih.govresearchgate.net Similarly, the degradation of APEOs can lead to the formation of persistent metabolites like nonylphenol. mdpi.comnih.gov The study of this compound can thus provide a model for understanding the environmental fate and transformation pathways of more complex phenoxy-containing pollutants.

Overview of Key Research Areas in this compound Studies

Contemporary research involving this compound and its isomers is focused on several key areas, leveraging its unique chemical structure.

Synthetic Chemistry: A primary area of research remains its role as a synthetic precursor. The development of efficient, large-scale syntheses of Nimesulide has involved optimizing reactions that form the 2-phenoxyaniline backbone. semanticscholar.org This includes high-yield methods for creating the initial diaryl ether linkage and subsequent reduction and functionalization steps.

Materials Science and Polymer Chemistry: While much of the specific research in this area has focused on its isomer, 4-phenoxyphenol (B1666991), the findings suggest potential avenues for this compound. For instance, phenoxyphenols can serve as monomers in oxidative polymerization reactions to produce materials like poly(phenylene oxide), a high-performance thermoplastic. umd.eduyoutube.com The substitution pattern on the phenol ring influences the properties of the resulting polymer, indicating that different isomers could yield materials with distinct characteristics.

Biological Activity: Beyond its role in pharmaceuticals, there is growing interest in the intrinsic biological activities of phenoxyphenol derivatives. Studies on natural brominated phenoxyphenols have revealed potent antimicrobial activity against pathogenic bacteria, including persistent and biofilm-incorporated cells. nih.gov These findings suggest that the phenoxyphenol scaffold itself is a promising starting point for the development of new antimicrobial agents. Further research explores how modifications to the phenoxyphenol structure can enhance or alter its biological effects. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | chemsynthesis.com |

| Molecular Weight | 186.21 g/mol | chemsynthesis.com |

| CAS Number | 2417-10-9 | nih.gov |

| Melting Point | 83 °C | chemsynthesis.com |

| Appearance | Solid | 3wpharm.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTZBYPBMTXCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178879 | |

| Record name | Phenol, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-10-9 | |

| Record name | 2-Hydroxydiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI8N9886N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Phenoxyphenol

Nucleophilic Aromatic Substitution (SNAr) Approaches to 2-Phenoxyphenol Synthesis

The foundational method for synthesizing this compound involves nucleophilic aromatic substitution (SNAr), where a phenoxide ion acts as a nucleophile to displace a halogen atom from an activated aromatic ring.

A typical SNAr approach utilizes 2-bromophenol (B46759) as the starting material, which reacts with phenol (B47542). This reaction is conducted in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), which facilitates the formation of the phenoxide nucleophile from phenol.

The general chemical equation for this reaction is: 2-Bromophenol + Phenol this compound + HBr

The SNAr reaction for this compound synthesis typically proceeds in a polar aprotic solvent. These solvents are crucial because they possess high polarity, enabling them to dissolve charged species like the phenoxide nucleophile. masterorganicchemistry.comlibretexts.org Importantly, polar aprotic solvents lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. masterorganicchemistry.comlibretexts.org This characteristic is vital in SNAr reactions as it prevents the solvation of the nucleophile through hydrogen bonding, thereby leaving the nucleophile "free" and enhancing its reactivity. masterorganicchemistry.comlibretexts.org Examples of polar aprotic solvents mentioned in the context of SNAr reactions include diethyl ether, dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). vt.edu

Historically, the traditional SNAr method for this compound synthesis faced significant limitations due to competing side reactions. A primary challenge arises from the intramolecular cyclization of the intermediate, which leads to the formation of dibenzofuran (B1670420). This competing reaction is often predominant under thermal conditions. For instance, under reflux conditions at 523 K, dibenzofuran was found to be the major product, constituting up to 70% of the yield, while this compound was isolated as a minor component, yielding ≤15%. Quantum mechanical calculations further support this observation, suggesting that the activation energy for this undesirable cyclization is 15–20 kJ/mol lower than that for the desired intermolecular coupling, explaining the prevalence of dibenzofuran formation under such thermal conditions.

Table 1: Product Distribution in Traditional SNAr Synthesis of this compound

| Product | Yield (at 523 K reflux) |

| Dibenzofuran | Up to 70% |

| This compound | ≤15% |

Alternative Synthetic Routes for this compound and its Derivatives

Beyond the direct SNAr synthesis of this compound, various methods have been developed for the preparation of its chlorinated and other substituted derivatives.

Polychlorinated 2-phenoxyphenols are variably chlorinated derivatives, such as heptachloro-2-phenoxyphenol. Their synthesis has been reported, often as model compounds for impurities found in technical chlorophenol formulations. thieme-connect.comdntb.gov.ua Analytical techniques like negative ion mass spectrometry (NIMS) are used to distinguish isomers based on their fragment patterns, such as (M-36)⁻ ions, which is useful for environmental monitoring. nih.gov this compound itself is known to be a degradation product of polychlorinated compounds like Triclosan (B1682465).

The synthesis of substituted phenoxyphenol derivatives encompasses a range of methodologies tailored to introduce specific functionalities or achieve particular regioisomers.

Meta-Substituted Aryloxy Phenols : Ullmann coupling reactions have been employed for the synthesis of meta-substituted aryloxy phenols. For example, 3-(4-bromophenoxy)phenol was synthesized using copper iodide, potassium carbonate, and L-proline as catalysts in DMSO. mdpi.com Another method involved combining resorcinol (B1680541) with aryl iodides using CuI and picolinic acid to yield 3-(p-substituted aryloxy) phenols. mdpi.com The synthesis of 3-(4-aminophenoxy)-phenol from p-fluoronitrobenzene and resorcinol has also been reported, using sodium hydroxide and DMSO, followed by hydrogenation. mdpi.com

4-Phenoxyphenol (B1666991) Analogs : Substituted 4-phenoxyphenol analogs have been synthesized, including those with an alpha amino carboxylic acid moiety. google.com Examples include (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol and 3-(4-(4-hydroxyphenoxy)-3,5-dimethylphenyl)propanoic acid. google.com

2-(4-Hydroxyphenoxy)benzamide Derivatives : Approaches for these derivatives include using diphenyl ether compounds with boronic esters, organic bases, brominating reagents, and oxygen under 390 nm LED light, or employing substituted arylboronic acids and p-benzoquinone derivatives via a copper-catalyzed process. mdpi.com A new method involves the esterification of ortho-iodobenzoic acid, followed by an Ullmann reaction, amination, and an oxidation step. mdpi.com

4-(4-Benzoylaminophenoxy)phenol Derivatives : These derivatives have been synthesized via SNAr reactions involving 4-fluoronitrobenzene and hydroquinone. This is followed by the reduction of the nitro group to an amine, and subsequent amide bond formation with benzoic acid or benzoyl chloride derivatives. nih.gov Derivatives with pyridine (B92270) or pyrimidine (B1678525) as the central aromatic ring have also been similarly prepared. nih.gov

Demethylation of m-Methoxy Phenols to Aryloxy Phenols

The demethylation of methoxy (B1213986) phenols represents a valuable approach for the synthesis of aryloxy phenols, including this compound derivatives. This process involves the removal of a methyl group from a methoxy-substituted aromatic ring, converting it into a hydroxyl group. researchgate.net Both chemical and catalytic methods can be employed for demethylation. researchgate.net

A common chemical method utilizes strong acids like hydrobromic acid. For instance, 4-(3-hydroxyphenoxy)benzoic acid was synthesized from 4-(3-methoxyphenoxy)benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid. mdpi.com Similarly, the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide has been reported through the demethylation of its corresponding methoxy derivative using boron tribromide (BBr₃) as a dealkylating agent. mdpi.com This method is particularly efficient for converting methoxy phenols to m-aryloxy phenols. mdpi.com

The synthesis of this compound itself, or its chlorinated derivatives, can involve the demethylation of 2-phenoxyanisole (2-methoxyphenol with a phenoxy group). For example, 4,5-dichloro-2-(4-chlorophenoxy)phenol can be obtained by chlorination of 2-phenoxyanisole followed by demethylation of the intermediate 4,5-dichloro-2-(4-chlorophenoxy)anisole. google.com Demethylation in such cases can be achieved using proton acids, such as hydrohalic acids (especially hydrobromic acid), or Lewis acids, like BF₃ and AlCl₃. google.com The choice of solvent depends on the acid used, with aqueous media for hydrohalic acids and organic solvents for Lewis acids. google.com

Hydrolysis of Diazonium Salts in Two-Phase Systems

The hydrolysis of diazonium salts is a known method for producing phenolic compounds, where the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH). byjus.comlibretexts.org This reaction typically occurs by warming the diazonium salt solution, leading to the formation of phenol and the release of nitrogen gas. libretexts.org

A significant challenge in the traditional hydrolysis of diazonium salts is the potential for tar formation, which results from a competitive diazo coupling reaction between the produced phenol and unreacted diazonium salts in the aqueous phase. researchgate.netnii.ac.jp To overcome this, a two-phase system has been developed, proving highly effective for the hydrolysis of diazonium salts without significant tar formation. researchgate.netnii.ac.jp

One such effective two-phase system involves cyclopentyl methyl ether (CPME) and water. researchgate.netnii.ac.jp For instance, the hydrolysis of a diazonium salt derived from 3-(4-nitrophenoxy)aniline in a CPME/water system yielded 3-(4-nitrophenoxy)phenol (B3019501) in high yields (96%) within 20 minutes. researchgate.net This method has been successfully applied to convert various m-substituted anilines into their corresponding m-substituted phenols. researchgate.net The use of this two-phase system helps prevent unwanted dimerization reactions between the diazonium salt and the resulting phenol, thereby increasing product yield. researchgate.netnii.ac.jp

Mechanistic Investigations of Formation Pathways

The formation of this compound can occur through various mechanistic pathways, particularly in high-temperature processes and radical-mediated reactions. These pathways often involve the generation and subsequent reactions of radical intermediates.

Gas-Phase Condensation of Phenoxy Radicals

The gas-phase condensation of phenoxy radicals (PhO•) is a significant pathway for the formation of various aromatic compounds, including this compound and 2,2'-dihydroxybiphenyl, especially in thermal processes like incineration. cmu.educapes.gov.brunito.itmdpi.com Phenols are recognized precursors of "dioxins" (polychlorinated dibenzo-p-dioxins (DDs) and dibenzofurans (DFs)), and the gas-phase combination of phenolic entities can lead to their formation. capes.gov.br

Under oxidative conditions, phenoxy radicals can dimerize, followed by enolization and rearomatization, to yield condensation products. capes.gov.br While dibenzofuran is a major product at elevated temperatures, this compound and 2,2'-dihydroxybiphenyl have been identified as plausible intermediates in these gas-phase reactions. cmu.educapes.gov.br Studies have shown that at lower temperatures, such dimers are formed, albeit with less dibenzofuran. capes.gov.br

The formation of phenoxy radicals is a crucial initial step, often generated through H-atom abstraction from phenols by active radicals (e.g., H, OH, Cl, O(³P)) present in high-temperature environments. mdpi.comresearchgate.netresearchgate.net The electron spin in the phenoxy radical is delocalized from oxygen to ortho- and para-carbon positions, and coupling preferentially occurs at sites of highest spin density. cmu.edu

Research on the gas-phase reaction of OH radicals with phenol has shown that phenoxy radicals are produced, which can then react with other species. researchgate.net Furthermore, the self-reaction of phenoxy radicals can lead to the formation of dihydroxybiphenyls and phenoxyphenols. copernicus.org The dimerization rate of phenoxy radicals is expected to increase with increasing phenol concentration. unito.it

Role of Intermediates (e.g., 2,2'-Dihydroxybiphenyl) in Formation Mechanisms

Intermediates play a crucial role in the formation pathways of this compound and related compounds. 2,2'-Dihydroxybiphenyl (PubChem CID: 15731) is a notable intermediate often observed alongside this compound. cmu.educapes.gov.brfishersci.cafishersci.cawikipedia.org

In the gas-phase condensation of phenoxy radicals, both 2,2'-dihydroxybiphenyl and this compound are considered plausible intermediates in the pathway leading to products like dibenzofuran. cmu.educapes.gov.br Experimental studies have examined the reactivity of these intermediates to better understand the chemistry of phenoxy radical condensation. cmu.edu For instance, the presence of phenoxy radicals has been supported by the detection of C₁₂H₁₀O₂ (the molecular formula for both this compound and 2,2'-dihydroxybiphenyl), which is suspected to be dihydroxybiphenyl, often formed by the dimerization of phenoxy radicals. researchgate.net

In radical/molecule reactions, the combinations of phenyl and phenoxyl diradicals with halogenated phenols (e.g., 2-bromophenol or 2-chlorophenol) can produce structures such as dihydroxybiphenyl and o-phenoxyphenyl (a precursor to phenoxyphenols). nih.gov These condensation reactions are thermodynamically and kinetically favorable. nih.gov The oxidative coupling of chlorophenoxy radicals with other radicals or molecules also gives rise to bioaromatic intermediates like biphenyls and phenoxyphenols, which can then cyclize to form polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net

Furthermore, the photo-oxidation of phenols can lead to the formation of phenoxy radicals, which then react with the substrates to yield dihydroxybiphenyls and phenoxyphenols. nih.gov This suggests that quinone photochemistry can be a significant environmental pathway for the formation of these secondary pollutants. nih.gov

Radical-Mediated Degradation Pathways Leading to this compound

This compound can be formed as a product of radical-mediated degradation pathways, particularly in the context of the breakdown of more complex chlorinated compounds. For example, it is identified as a degradation intermediate of Triclosan (trichloro-2-phenoxyphenol) during advanced oxidation processes.

In the reductive dechlorination of Triclosan using nanoscale iron-palladium (nFe-Pd) bimetallic nanoparticles, this compound is released as a concomitant product. doi.org The loss of Triclosan and the formation of this compound and chloride ions during this dechlorination process follow first-order kinetics. doi.org While enzymatic removal of this compound can lead to the formation of polymeric compounds through radical-radical coupling, biological degradation by microorganisms like Sphingomonas sp. PH-07 can effectively degrade this compound. doi.org

The formation of phenoxy radicals from phenol molecules is a critical step in the homogeneous formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) under pyrolysis conditions. researchgate.net The oxidative coupling reactions of phenoxy radicals with other radicals and/or molecules can lead to bioaromatic intermediates such as phenoxyphenols. researchgate.net While radical-molecule pathways are possible, radical-radical pathways are often considered the major route for the formation of PCDD/Fs, which can involve phenoxyphenol intermediates. researchgate.net

The thermolysis of this compound in hydrocarbon solutions at elevated temperatures (e.g., 400 °C) indicates that coupling is a major pathway. scribd.com The identities of coupling products are consistent with a radical-radical coupling mechanism, which is generally faster than radical-molecule reactions. scribd.com

Advanced Analytical and Spectroscopic Characterization of 2 Phenoxyphenol

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in the separation and quantitative analysis of 2-phenoxyphenol from complex mixtures. These techniques are pivotal for environmental monitoring, biological sample analysis, and quality control in manufacturing processes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely utilized technique for the detection and quantification of phenolic compounds, including this compound, in both environmental and biological samples. Its high sensitivity and selectivity make it particularly suitable for trace-level analysis.

In the context of environmental analysis, such as the monitoring of water samples, methods like the US EPA Method 528 are often employed for the determination of phenols. libretexts.org These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove matrix interferences before GC-MS analysis. libretexts.org

For biological matrices like human blood and urine, GC-MS analysis requires meticulous sample preparation to ensure accurate and reliable results. A validated method for the determination of the structurally similar compound 2-phenoxyethanol (B1175444) and its metabolites in human blood and urine provides a relevant procedural framework. This process involves several key steps:

Enzymatic Hydrolysis: For urine samples, this step is crucial to deconjugate metabolites.

Protein Precipitation: This is performed on blood samples to remove proteins that could interfere with the analysis.

Liquid-Liquid Extraction: This is used to isolate the analytes of interest from the sample matrix.

Silylation: This derivatization step is often necessary to increase the volatility and thermal stability of the analytes, making them more amenable to GC analysis.

Following preparation, the samples are analyzed by GC-MS, often in tandem mass spectrometry (GC-MS/MS) mode for enhanced selectivity and lower detection limits. pdx.edu The limits of quantification (LOQ) for analytes in such methods can be in the range of micrograms per liter (µg/L), demonstrating the high sensitivity of the technique. pdx.edu

| Parameter | Condition |

|---|---|

| Sample Preparation | Enzymatic hydrolysis (urine), Protein precipitation (blood), Liquid-liquid extraction, Silylation |

| Analytical Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Limits of Quantification (LOQ) | 0.5-6.1 µg/L (urine), 2.0-3.9 µg/L (blood) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-performance liquid chromatography (HPLC) is an indispensable tool for the assessment of purity and the profiling of impurities in pharmaceutical substances and other chemical products. spectrabase.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

A typical RP-HPLC method for the analysis of phenolic compounds involves a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the pH adjusted to ensure optimal separation. researchgate.net Isocratic elution, where the mobile phase composition remains constant, is often suitable for purity assessment, while gradient elution may be necessary for resolving a complex mixture of impurities. researchgate.net

Impurity profiling is a critical aspect of quality control, aiming to detect, identify, and quantify any unwanted substances in the final product. chemicalbook.com The development of an HPLC method for impurity profiling involves a systematic approach to select a suitable column and optimize the mobile phase to achieve the necessary selectivity and resolution to separate all potential impurities from the main compound. chemicalbook.com

| Parameter | Condition |

|---|---|

| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v), pH 3.0 |

| Flow Rate | 1 mL/min |

| Detection | UV at 258 nm |

| Elution Mode | Isocratic |

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis (CE). oregonstate.edu It is particularly well-suited for the analysis of neutral compounds like this compound, which cannot be separated by traditional CE. libretexts.org

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. libretexts.org These micelles act as a pseudo-stationary phase, and the separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer (the mobile phase). libretexts.org

The separation selectivity in MEKC can be readily manipulated by changing the type and concentration of the surfactant, the buffer pH, and by the addition of organic modifiers or other additives to the buffer. thermofisher.comvscht.cz For instance, sodium dodecyl sulfate (SDS) is a commonly used anionic surfactant. oregonstate.edu The addition of organic solvents like methanol or acetonitrile can influence the resolution and selectivity of the separation of phenolic compounds. thermofisher.com This versatility makes MEKC a valuable technique for the analysis of complex mixtures of phenolic compounds.

Spectroscopic Methods for Structural Elucidation and Purity Confirmation

Spectroscopic techniques provide invaluable information about the molecular structure of this compound and are essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons will appear in the downfield region, typically between 6.0 and 9.5 ppm, due to the deshielding effect of the aromatic rings. vscht.cz The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic environment of each proton. The hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. washington.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Aromatic carbons typically resonate in the range of 110-150 ppm. The carbon atom attached to the hydroxyl group is expected to be significantly deshielded and appear at a higher chemical shift, around 155 ppm. The carbon atoms involved in the ether linkage will also show distinct chemical shifts.

| Spectrum | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~6.0 - 9.5 | Aromatic protons |

| Variable (broad singlet) | Hydroxyl proton (-OH) | |

| ¹³C NMR | ~155 | Carbon attached to -OH |

| ~110 - 150 | Aromatic carbons | |

| Distinct shifts | Carbons of the ether linkage |

Infrared (IR) Spectroscopy (FTIR)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent absorption will be a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. The spectrum will also show strong absorptions in the region of 1400-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic rings. Additionally, the C-O stretching vibrations from the ether linkage and the phenolic hydroxyl group will give rise to distinct bands, typically in the 1000-1300 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| 1400-1600 | C=C stretch | Aromatic rings |

| 1000-1300 | C-O stretch | Ether and Phenol (B47542) |

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of chemical compounds. In the analysis of this compound, electron ionization mass spectrometry (EI-MS) reveals a distinct fragmentation pattern that is characteristic of its molecular structure.

The mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 186. nih.gov This peak corresponds to the intact molecule that has lost one electron. The presence of this strong molecular ion peak is indicative of the relative stability of the this compound molecule under electron ionization conditions.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the compound's structure. The fragmentation of this compound involves the cleavage of the ether bond and fragmentation of the aromatic rings. While a detailed analysis of all fragments is extensive, a summary of the most significant peaks observed in the mass spectrum of this compound is presented in the table below. The relative intensity of these peaks is crucial for the unique identification of the compound.

Key Fragmentation Peaks of this compound

Advanced Analytical Standards and Method Validation

The accurate and reliable quantification of this compound in various matrices necessitates the use of advanced analytical standards and rigorous method validation. While specific validated analytical methods exclusively for this compound are not extensively detailed in publicly available literature, the principles of method validation for phenolic compounds are well-established and outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). These methodologies can be readily adapted for the analysis of this compound.

Analytical methods for the determination of phenols, including compounds structurally similar to this compound, are described in several EPA methods, such as Method 604 and Method 8041A. settek.comepa.gov These methods typically employ techniques like gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Method validation ensures that an analytical procedure is suitable for its intended purpose. The key parameters for validation, as generally applied to the analysis of phenolic compounds, include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is often achieved through chromatographic separation and, in the case of mass spectrometry, by monitoring specific fragment ions.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes typical validation parameters that would be established for an analytical method for this compound, based on guidelines for similar phenolic compounds.

Typical Method Validation Parameters for Phenolic Compound Analysis

For the analysis of this compound, certified reference materials would be used to prepare calibration standards and to assess the accuracy of the method. The development and validation of such analytical methods are crucial for quality control in manufacturing processes and for monitoring its presence in environmental samples.

Environmental Fate and Biotransformation of 2 Phenoxyphenol

Degradation Pathways and Mechanisms

The degradation of 2-phenoxyphenol can occur through a variety of mechanisms, including biological processes (aerobic and anaerobic), enzymatic reactions, and photodegradation.

Aerobic Biodegradation Pathways

Aerobic biodegradation plays a significant role in the environmental attenuation of this compound. The bacterial strain Sphingomonas sp. PH-07 has demonstrated the ability to effectively degrade this compound. fishersci.fiatamankimya.com Studies have shown that metabolically active cells of Sphingomonas sp. PH-07 are responsible for the rapid removal of this compound, distinguishing active degradation from mere adsorption. fishersci.fi This suggests a robust microbial pathway for its breakdown under aerobic conditions.

Anaerobic Biodegradation Pathways

Direct information on the anaerobic biodegradation pathways of this compound is limited in current research. However, insights into anaerobic ether cleavage can be drawn from studies on structurally related compounds. For instance, the strictly anaerobic Gram-positive bacterium Acetobacterium strain LuPhet1 is capable of converting 2-phenoxyethanol (B1175444) into phenol (B47542) and acetate (B1210297). wikidata.orgthegoodscentscompany.com This biotransformation involves the cleavage of the ether bond, with acetate resulting from the oxidation of acetaldehyde, an early product of the degradation process. wikidata.orgthegoodscentscompany.com Feeding experiments with deuterated 2-phenoxyethanol revealed an intramolecular 1,2-deuterium shift, indicating a diol dehydratase-like mechanism for the enzymatic cleavage of the ether bond. wikidata.orgthegoodscentscompany.com While this mechanism is observed for 2-phenoxyethanol, it provides a potential framework for understanding how similar ether linkages in this compound might be targeted under anaerobic conditions, although specific pathways for this compound require further investigation.

Enzymatic Degradation Processes (e.g., Laccase-Mediated Transformation)

Enzymatic processes, particularly those involving laccases, are effective in the transformation of this compound. Research has demonstrated that laccase, an oxidoreductase enzyme derived from fungi such as Trametes versicolor, can transform this compound into non-toxic polymers. wikipedia.orgnih.gov This biotransformation highlights the potential of laccase-mediated processes in bioremediation efforts aimed at mitigating environmental pollution by phenolic compounds. wikipedia.org Laccases catalyze the oxidation of a broad range of phenolic and aromatic compounds, coupled with the reduction of molecular oxygen to water. wikidata.orgbcpp.org The efficiency of laccase activity can be influenced by environmental factors such as pH and temperature. nih.gov

Beyond laccases, other oxidative agents can also degrade this compound. Manganese dioxide (MnO₂) has been shown to react with this compound, yielding products such as dimers, hydroxylated derivatives, and quinone-like compounds. fishersci.nluni.luwikipedia.org Similarly, permanganate (B83412) (Mn(VII)) oxidizes this compound, primarily through ether bond cleavage, leading to the formation of phenol. fishersci.nluni.luwikipedia.org

Photodegradation Studies

Photodegradation contributes to the environmental fate of this compound, particularly as it can be formed as a photoproduct during the degradation of other compounds like Triclosan (B1682465). wikipedia.orgfishersci.ateasychem.org While this compound itself is a degradation intermediate in advanced oxidation processes (e.g., UV/H₂O₂) of polychlorinated compounds, wikipedia.org studies on related compounds provide insights into its potential photolytic behavior. For instance, 4-nitro-2-phenoxyphenol (B3151344), a derivative, undergoes direct photolysis under simulated sunlight, resulting in nitro group reduction to amine intermediates and ether bond cleavage, which yields 4-nitrophenol (B140041) and phenol derivatives. wikipedia.org Furthermore, on deliquescent aerosols, 4-nitro-2-phenoxyphenol reacts with hydroxyl radicals, leading to the formation of nitrated biphenyls and quinones. wikipedia.org Photochemistry of phenol has also been observed to lead to the production of phenoxyphenol. ecostore.com However, it is important to note that chlorinated dibenzo-p-dioxins, which could arise from the ring closure of this compound derivatives, were not detected as products during the photolysis of 2,4-dichlorophenol (B122985). wikidoc.org

Metabolic Intermediates and Byproducts of this compound Degradation

The degradation of this compound generates a variety of metabolic intermediates and byproducts, which vary depending on the specific degradation pathway.

Key metabolic intermediates and byproducts identified during the degradation of this compound and related compounds are summarized in the table below:

| Degradation Pathway/Agent | Parent Compound | Identified Intermediates/Byproducts | Reference |

| Enzymatic (Laccase) | This compound | Non-toxic polymers | wikipedia.orgnih.gov |

| Oxidation (MnO₂) | This compound | Dimers, Hydroxylated derivatives, Quinone-like products | fishersci.nluni.luwikipedia.org |

| Oxidation (Mn(VII)) | This compound | Phenol | fishersci.nluni.luwikipedia.org |

| Anaerobic (Acetobacterium sp.) | 2-Phenoxyethanol | Phenol, Acetate, Acetaldehyde | wikidata.orgthegoodscentscompany.com |

| Photodegradation (4-nitro-2-phenoxyphenol) | 4-nitro-2-phenoxyphenol | Amine intermediates, 4-nitrophenol, Phenol derivatives, Nitrated biphenyls, Quinones | wikipedia.org |

| Biodegradation (Sphingomonas sp. SC-1) | 3-Phenoxybenzoic acid | Phenol, Catechol, this compound | nih.gov |

Formation of Quinones and Other Oxidized Derivatives

A notable aspect of this compound degradation is the potential for the formation of quinones and other oxidized derivatives. Oxidation reactions involving this compound can lead to quinone formation. wikipedia.org Specifically, when manganese dioxide (MnO₂) reacts with this compound, it produces quinone-like products, alongside dimers and hydroxylated compounds. fishersci.nluni.luwikipedia.org This aligns with the general understanding that the oxidation of phenolic compounds can lead to the generation of quinone methides, which are highly reactive intermediates. nih.gov Additionally, in the context of photodegradation, the reaction of 4-nitro-2-phenoxyphenol with hydroxyl radicals on deliquescent aerosols results in the formation of nitrated biphenyls and quinones. wikipedia.org These oxidized derivatives represent key transformation products in the environmental breakdown of this compound.

Cleavage Products and Their Environmental Implications

The degradation of this compound can lead to various cleavage products, depending on the environmental conditions and the degradation mechanism. During oxidation by potassium permanganate (Mn(VII)), this compound primarily undergoes ether bond cleavage, yielding phenol as a major product. muni.czasm.org In contrast, reactions involving manganese dioxide (MnO2) with this compound can lead to the formation of appreciable dimers, as well as hydroxylated and quinone-like products. muni.czasm.org

Comparison with Triclosan Degradation Intermediates

This compound serves as an analogue to triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol; PubChem CID: 5564), a well-known antibacterial and antifungal agent. muni.czasm.orgwikipedia.org The degradation pathways of these two compounds, while similar in some aspects, also exhibit distinct differences, particularly concerning their chlorinated nature.

During oxidation processes, such as those involving Mn(VII), triclosan undergoes ether bond cleavage to produce 2,4-dichlorophenol (PubChem CID: 8449), whereas this compound yields phenol (PubChem CID: 996). muni.czasm.org This difference highlights the impact of chlorine substituents on the degradation products. Furthermore, this compound is recognized as a degradation intermediate of polychlorinated compounds like triclosan during advanced oxidation processes. acs.org

Photolysis of triclosan has been reported to generate toxic byproducts such as 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD), while this compound primarily forms non-chlorinated products under similar conditions. acs.org This suggests that the absence of chlorine atoms in this compound's structure contributes to less hazardous phototransformation.

In reductive dechlorination processes, triclosan can be transformed into this compound as a major product, alongside other intermediates like dichloro- and monochloro-2-phenoxyphenols. doi.orgcmu.edu Specifically, studies on triclosan degradation during irradiation processes have identified 4,4'-2'-phenoxyphenol and 4-chloro-2'-phenoxyphenol (a monochloro-2-phenoxyphenol, PubChem CID: 5271320) as main intermediates. researchgate.net The biodegradability of these intermediates varies, with 4,4'-2'-phenoxyphenol being biodegradable, while 4-chloro-2'-phenoxyphenol may persist or even increase in concentration during biological treatment. researchgate.net

The degradation efficiencies of triclosan under combined irradiation and biological treatment have been studied, showing increased removal with higher absorbed doses. The following table illustrates the removal efficiencies:

| Irradiation Dose (kGy) | Triclosan Removal Efficiency (%) (Irradiation Process) | Triclosan Removal Efficiency (%) (Combined Process) |

| 1 | 62 | 81 |

| 2 | 77 | 86 |

| 3 | 87 | 90 |

| 4 | 91 | 92 |

| 5 | 94 | 95 |

| researchgate.net |

Kinetic studies on the reductive dechlorination of triclosan by Fe-Pd bimetallic nanoparticles show a first-order kinetic model for triclosan loss and the formation of this compound and chloride ions. The rate constant for triclosan loss was -0.0396/min, while for this compound formation and chloride generation, the rate constants were 0.015/min and 0.0273/min, respectively. doi.org

Microbial Communities and Enzymes Involved in this compound Biotransformation

Microorganisms play a critical role in the biotransformation of this compound and related compounds, contributing to their removal from the environment. Bioremediation strategies often leverage the metabolic capabilities of diverse microbial communities to degrade xenobiotics into harmless end products. frontiersin.org

Role of Specific Bacterial Strains (e.g., Pseudomonas species, Alcaligenes species)

Specific bacterial strains have demonstrated the capacity to degrade this compound and its precursors. Sphingomonas sp. PH-07, for instance, has been shown to effectively degrade this compound, which is a product of triclosan reductive dechlorination. This strain is capable of utilizing this compound as a sole carbon source and can grow in the presence of nFe-Pd nanoparticles, indicating its robustness in bioremediation applications. doi.orgcmu.edu

Pseudomonas and Alcaligenes species are well-documented for their involvement in the degradation of a wide array of xenobiotic compounds. frontiersin.orgresearchgate.net Pseudomonas alcaligenes, an aerobic bacterium, has been studied for its role in the biodegradation of various pollutants, including polycyclic aromatic hydrocarbons. nih.gov Pseudomonas strains are also known for their resistance to triclosan and have been identified in wastewater treatment plants as triclosan-degrading microorganisms. science.gov Another relevant strain, Sphingobium baderi SC-1, has been observed to degrade 3-phenoxybenzoic acid, producing phenol, catechol (PubChem CID: 289), and this compound as metabolites. iupac.org

Enzymatic Activities (e.g., Dioxygenases, Dehalogenases)

Enzymatic activities are central to the microbial degradation of this compound and related aromatic compounds. Dioxygenases and dehalogenases are particularly important in these pathways.

Reductive dehalogenases are crucial enzymes that catalyze the cleavage of carbon-halogen bonds in organohalogen compounds, facilitating their detoxification. frontiersin.orgillinois.edu In the context of triclosan biodegradation, triclosan reductive dehalogenase and meta-cleavage enzymes, such as catechol 2,3-dioxygenase, are involved. who.int

Dioxygenases play a significant role in the degradation of various aromatic compounds, including polychlorinated dibenzo-p-dioxins (PCDD/Fs) and other dioxin-like substances. illinois.edu Rieske non-heme iron oxygenases, for example, initiate the degradation of dibenzo-p-dioxins and dibenzofurans by destroying their planar structure, a critical step in reducing their toxicity. These enzymes are responsible for the initial hydroxylation of aromatic rings, leading to ring cleavage. iupac.org

Haloalkane dehalogenases are a class of enzymes that hydrolytically remove halides from organic compounds, producing corresponding alcohols and inorganic halides. These enzymes are of interest for their potential in bioremediation of organohalide-contaminated waste. muni.cz

Environmental Distribution and Persistence Considerations

The environmental distribution and persistence of this compound are influenced by its chemical structure and the prevailing environmental conditions. Compounds with diaryl ether substructures, like this compound, are characterized by their hydrophobicity and lipophilicity, which contribute to their resistance to degradation and their tendency to accumulate as persistent organic pollutants (POPs) in surface and groundwaters.

As a degradation product of triclosan, this compound's environmental presence is linked to the widespread use and incomplete degradation of its parent compound. Triclosan itself is a relatively stable and lipophilic compound that has been detected in various environmental matrices, including wastewaters, freshwater, seawater, sediments, and even in biotic samples such as fish and human breast milk, as well as agricultural soils. wikipedia.orgcmu.edu The persistence of triclosan in the environment suggests that its transformation products, including this compound, may also exhibit environmental longevity.

Studies have indicated that this compound can persist in aqueous systems for several months. doi.org The pKa value of this compound is 9.40. acs.org This pKa value is important for understanding its environmental fate, as it influences the compound's ionization state, which in turn affects its solubility, sorption to environmental matrices, and bioavailability for microbial degradation. The presence of chlorine substituents, as seen in triclosan, generally lowers the pKa, making the phenolate (B1203915) form more prevalent and thus more susceptible to photodegradation in aquatic environments. acs.org

Computational Chemistry and in Silico Modeling of 2 Phenoxyphenol

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic structure and properties of molecules. For 2-phenoxyphenol, these calculations provide a theoretical framework for understanding its stability, reactivity, and various spectroscopic features.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for optimizing molecular geometries and calculating vibrational frequencies. For phenoxyphenol isomers, including this compound, DFT has been applied to determine their optimized structures. Studies have shown that the B3LYP/6-31G(d) level of theory has been used for geometry optimization of phenoxyphenol isomers, providing insights into their structural parameters such as bond lengths and angles acs.org. Specifically, the dihedral angle between the two phenyl rings in this compound was calculated to be 56.0° acs.org. The ortho isomer, this compound, is characterized by the shortest C-OH distance, a feature attributed to the inductive effect and an intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen, contributing to its enhanced stability acs.org.

While specific tabulated bond lengths, bond angles, or detailed vibrational frequencies solely for this compound were not directly retrievable from the provided search snippets, DFT methods are routinely employed to predict these properties for phenols and their derivatives. These calculations are crucial for understanding the stability and conformational preferences of such molecules molpro.netgoogle.com. Vibrational frequency calculations, typically performed after geometry optimization, confirm whether the optimized structure corresponds to a true energy minimum and provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation faccts.degitlab.io.

High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP composite approach, have been extensively used to determine the thermochemical properties of phenoxyphenols. Although this compound has not been experimentally studied for its thermochemical properties, theoretical estimations using the G3(MP2)//B3LYP level of theory have been performed acs.orgresearchgate.net. These calculations provide confidence in estimating properties for the this compound isomer based on good agreement with experimental data for 3- and 4-phenoxyphenol (B1666991) acs.orgresearchgate.net.

Notably, at the G3MP2B3 level of theory, this compound is predicted to be the most stable isomer among the phenoxyphenols, lying 5.5 kJ·mol⁻¹ lower in energy than 3-phenoxyphenol (B1222215) and 9.9 kJ·mol⁻¹ lower than 4-phenoxyphenol acs.org. This enhanced stability is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl group and the ether oxygen in the ortho position acs.org.

The G3(MP2)//B3LYP approach has also been employed to compute other gas-phase thermodynamic properties for this compound, including:

Gas-phase acidity (ΔHacid)

Gas-phase basicity (ΔGbasicity)

Proton affinity (PA)

Electron affinity (EA)

Adiabatic ionization enthalpies

O–H bond dissociation enthalpies (ΔO–HH) acs.orgresearchgate.net.

While the specific numerical values for these properties from "Table 8" of the referenced study acs.org were not directly accessible in the provided search snippets, their calculation highlights the comprehensive thermochemical characterization achieved through these advanced computational methods.

Frontier Molecular Orbital (FMO) analysis involves the study of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability researchgate.nettandfonline.com. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability, as it indicates that less energy is required for electron transitions wikipedia.orgresearchgate.net.

For phenoxyphenol derivatives, FMO analysis using DFT has been employed to determine electron distribution and predict reactivity tandfonline.com. For example, studies on 5-Pentyl-2-phenoxyphenol derivatives have shown that modifications can lead to decreased HOMO-LUMO gaps, making them more polarizable and chemically reactive researchgate.net. While specific HOMO and LUMO energy values for this compound were not found, the methodology is directly applicable to understand its electron-donating (HOMO) and electron-accepting (LUMO) capabilities, which are fundamental to its chemical behavior.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule in three dimensions, providing insights into its potential reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions tandfonline.comuni-muenchen.dewolfram.comlibretexts.org. The MEP surface is typically color-coded, where red regions indicate negative electrostatic potential (electron-rich areas, attractive to positive charges), and blue regions indicate positive electrostatic potential (electron-poor areas, attractive to negative charges) tandfonline.comuni-muenchen.dewolfram.comresearchgate.net.

For phenoxyphenol derivatives, MEP mapping has been used to interpret structure-activity relationships by illustrating the dispersal of charges and the electrostatic potential across the molecule's surface tandfonline.comscielo.org.mx. This analysis helps in identifying regions prone to intermolecular interactions, which is crucial for understanding how this compound might interact with other molecules or biological targets. While a specific MEP map for this compound was not directly available, the principles of MEP analysis are directly applicable to predict its reactive sites based on its electronic structure.

Non-Linear Optical (NLO) properties, such as dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β), are crucial for understanding a molecule's response to intense electromagnetic fields and its potential for applications in optoelectronics and photonics researchgate.netscielo.org.mxsemanticscholar.orgajol.infodtic.milipme.ru. These properties are typically calculated using quantum chemical methods, often DFT, which can predict the NLO potential of molecules based on their electronic structures researchgate.netscielo.org.mxdtic.mil.

For phenols and related organic compounds, higher magnitudes of dipole moment, polarizability, and first hyperpolarizability are important factors for designing materials with better NLO performance gitlab.ioresearchgate.net. While direct NLO values for this compound were not explicitly found in the provided search results, the dipole moment of its derivative, 5-Pentyl-2-phenoxyphenol, has been calculated using DFT at the B3LYP/6-31G(d,p) level of theory researchgate.net. This indicates that similar calculations can be performed for this compound to assess its NLO characteristics, which are influenced by its electronic structure and intramolecular charge transfer researchgate.netajol.infoipme.ru.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. They provide insights into conformational dynamics, flexibility, and intermolecular interactions by simulating the movements of atoms and molecules over time researchgate.netresearchgate.netnih.gov.

While direct MD simulations focusing solely on the conformational analysis of isolated this compound were not explicitly found, MD has been extensively applied to its derivatives, such as 5-Pentyl-2-phenoxyphenol (5PP), particularly in the context of protein-ligand interactions researchgate.netresearchgate.net. These studies analyze the conformational dynamics and binding stability of the compound within complex biological environments. For instance, 100 ns MD simulations have been performed for 5PP and its modified derivatives in complex with proteins like Mycobacterium Enoyl ACP Reductase (InhA), evaluating their binding stability and time-dependent interactions researchgate.netresearchgate.netnih.gov. Metrics such as Root Mean Square Deviation (RMSD) are commonly used in these simulations to assess the stability and conformational changes of the ligand-protein complexes researchgate.netnih.govplos.org. The application of MD simulations to phenoxyphenol derivatives underscores their utility in understanding the dynamic behavior and interaction mechanisms of this class of compounds.

Protein-Ligand Interactions with this compound Derivatives

Studies involving molecular docking have shed light on how this compound and its derivatives interact with various proteins. For instance, 5-pentyl-2-phenoxyphenol (5PP) has been investigated as an inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein (InhA), an enzyme crucial for bacterial fatty acid and cell wall synthesis. researchgate.netjocpr.com Molecular docking studies have shown that 5PP binds to the InhA enzyme, forming hydrogen bonds with the NAD coenzyme at the binding site and exhibiting π-π interactions with one of the aromatic rings of the compound and the NAD coenzyme. jocpr.com The binding energy for 5-pentyl-2-phenoxyphenol with InhA was reported to be -29.20 kcal/mol. jocpr.com

Derivatives of this compound, such as those structurally similar to triclosan (B1682465) (a broad-spectrum antibacterial compound), have also been explored for their interactions with FabI, the enoyl reductase enzyme from Escherichia coli. acs.org this compound itself binds to the E·NAD+ and E·NADH forms of FabI with similar affinities (K1 = 0.5 μM and K2 = 0.4 μM, respectively). acs.org In contrast, 5-chloro-2-phenoxyphenol (B6262422) (PubChem CID: 18) demonstrates significantly tighter binding to the E·NAD+ form (K1 = 1.1 pM), highlighting the impact of halogen substitution on binding affinity. acs.orgebi.ac.uk

Another study identified this compound as the minimum essential structure for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity in a series of riccardin-type macrocyclic bis(bibenzyl) derivatives. doi.org This suggests that the this compound moiety plays a crucial role in the antibacterial mechanism of these compounds. doi.org

Binding Free Energy Calculations

Binding free energy calculations, often performed using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA), provide a quantitative measure of the strength of interaction between a ligand and its target protein. nih.govacs.org These calculations are vital for understanding the thermodynamic favorability of binding and for guiding the design of more potent inhibitors. nih.gov

For instance, in studies involving phenoxyphenol derivatives as InhA inhibitors, MM-GBSA calculations have been utilized to predict binding affinities. nih.gov These calculations reveal that van der Waals interactions are a major contributor to the binding of inhibitors to InhA, indicating the importance of shape complementarity. nih.gov Residues such as Phe149, Tyr158, Met161, Met199, Ile202, and Leu218 have been identified as having significant energy contributions to the binding of phenoxyphenol derivatives to InhA. nih.gov

In a study focusing on improving the binding affinity of 5-pentyl-2-phenoxyphenol (5PP) against Mycobacterium Enoyl ACP Reductase (InhA), binding free energy calculations from molecular dynamics (MD) simulations showed stable binding of modified 5PP derivatives with the target protein. researchgate.net Ensemble-based molecular docking further accounted for receptor dynamics and flexibility, revealing variations in binding energy when protein flexibility was considered. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental in medicinal chemistry and toxicology for establishing relationships between the chemical structure of compounds and their biological or toxicological activities. mdpi.comnih.govresearchgate.net These approaches enable the prediction of activities for new compounds and provide insights into the molecular features critical for a desired effect. mdpi.com

SAR studies on this compound derivatives have revealed significant insights into how structural modifications impact their biological activities. For example, in the context of FabI inhibition, the removal of three chlorine atoms from triclosan to yield this compound significantly reduces the inhibitor's affinity for FabI by 70,000-fold. acs.org However, the reintroduction of a single chlorine atom at the 5-position (5-chloro-2-phenoxyphenol) dramatically increases binding affinity by 450,000-fold compared to triclosan, emphasizing the crucial role of specific substitutions. acs.org

Another SAR study identified the this compound part as the minimum essential structure for anti-MRSA activity in riccardin C derivatives, suggesting that this core moiety is vital for their antibacterial properties. doi.org

Prediction of Biological Activities and Toxicological Endpoints

QSAR models are widely employed to predict various biological activities and toxicological endpoints of chemical compounds, including this compound and its derivatives. researchgate.netwu.ac.thmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comcanterbury.ac.nztandfonline.com These predictions can guide the selection of promising drug candidates or assess potential environmental risks. mdpi.comresearchgate.net

For instance, in silico studies involving 5-pentyl-2-phenoxyphenol (5PP) and its modified derivatives have included the analysis of pharmacokinetic parameters, which are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net These predictions help in identifying compounds with improved drug-like properties. researchgate.net

QSAR models have also been developed to predict the toxicity of phenols, including some phenoxyphenol-related structures, to various organisms. researchgate.nettandfonline.com These models correlate molecular descriptors with toxicological outcomes, providing a means to estimate the potential hazards of new compounds. researchgate.net

Correlation of Molecular Descriptors with Biological Outcomes

QSAR studies establish correlations between molecular descriptors (numerical representations of a molecule's physicochemical properties and structural features) and observed biological outcomes. wu.ac.thnih.govresearchgate.net These descriptors can include parameters such as lipophilicity (logP), molecular weight, hydrogen bond donors/acceptors, and various topological or electronic properties. chemscene.comfrontiersin.orgnih.gov

For example, in the context of 5-pentyl-2-phenoxyphenol and its derivatives, computational approaches consider various molecular descriptors to optimize drug properties. researchgate.net Increased lipophilicity, often indicated by a higher logP value, can influence bioaccumulation potential. However, for some applications, reducing lipophilicity might be desirable to enhance bioavailability. orientjchem.org

The correlation between molecular descriptors and biological activity is often expressed through mathematical models. For instance, in QSAR studies on xanthone (B1684191) derivatives, descriptors such as net atomic charge at specific positions, dipole moment, and logP were found to contribute significantly to cytotoxic activity. nih.gov While the specific QSAR equations for this compound itself are not detailed in the provided snippets, the general principle applies, where changes in these descriptors due to structural modifications would correlate with changes in activity.

Ligand-Based and Receptor-Based QSAR Modeling

QSAR modeling can be broadly categorized into ligand-based and receptor-based approaches. nih.govfrontiersin.orgfrontiersin.org

Ligand-Based QSAR: This approach relies solely on the properties and activities of a set of known ligands. It is particularly useful when the 3D structure of the target protein is unknown. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods that fall under this category, using molecular fields around aligned ligands as descriptors. explorationpub.comnih.gov For example, 3D-QSAR models have been built for phenol (B47542) ether derivatives as non-covalent proteasome inhibitors, where the quality of molecular alignment directly impacts the predictive ability of the model. explorationpub.com

Receptor-Based QSAR: This approach incorporates information about the target protein's 3D structure and the interactions between the ligand and the receptor. Molecular docking is often a precursor to receptor-based QSAR, providing insights into binding poses and interactions. explorationpub.comnih.govnih.gov The combination of ligand-based and structure-based methods is often preferred to provide more robust results and overcome the limitations of single approaches. mdpi.com

For this compound derivatives, both approaches have been implicitly or explicitly used. Molecular docking studies (receptor-based) have identified key residues and interaction types (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) with targets like InhA. jocpr.comnih.govfrontiersin.org Simultaneously, SAR studies (often a precursor or component of ligand-based QSAR) have analyzed the effects of substituents on activity, which contributes to understanding the molecular features important for binding. acs.orgdoi.org

Impact of Substituent Patterns on Activity and Selectivity

The pattern of substituents on the this compound core significantly influences its activity and selectivity. synhet.com Even subtle changes in substituent type, position, or number can lead to substantial differences in biological outcomes.

A notable example is the comparison between this compound and its chlorinated derivative, 5-chloro-2-phenoxyphenol (PubChem CID: 18), in inhibiting FabI. acs.org The presence of a single chlorine atom at the 5-position drastically enhances the binding affinity, demonstrating the critical role of halogen substituents in this context. acs.org Conversely, the complete removal of chlorine atoms, as in this compound compared to triclosan, leads to a significant reduction in affinity. acs.org

In the context of anti-MRSA activity, the this compound moiety was identified as the minimum essential structure for activity, suggesting that the basic biphenyl (B1667301) ether scaffold with a hydroxyl group is crucial. doi.org Further modifications to this core, such as the introduction of alkyl chains, can increase lipophilicity, which might impact bioavailability and bioaccumulation.

The impact of substituent patterns is a central theme in SAR studies, where systematic modifications are made to a lead compound to explore the optimal functional groups and their positions for desired activity and selectivity against specific targets. mdpi.comscience.gov

In Silico Drug Discovery and Repurposing Approaches

In silico drug discovery and repurposing approaches leverage computational methods to identify new therapeutic uses for existing drugs or novel compounds. This strategy is particularly valuable for its efficiency in screening large chemical libraries and predicting molecular interactions with target proteins. Phenoxyphenol derivatives have been explored in this context for various biological targets.

One notable application involves the "piggyback drug development" or drug repositioning approach, where known drugs or their analogs are investigated for new therapeutic indications. This methodology has been applied to find potential inhibitors for enzymes such as Mycobacterium tuberculosis enoyl acyl carrier protein (InhA), a critical target for anti-tuberculosis drugs wikidata.orgwikipedia.org. In these studies, derivatives like 5-pentyl-2-phenoxyphenol (PubChem CID: 5274976) have served as reference ligands or starting points for modifications wikidata.orgiiab.menih.gov.

Furthermore, cannabigerol (B157186) (CBG, PubChem CID: 5315659) and cannabichromene (B1668259) (CBC, PubChem CID: 30219), non-psychoactive cannabinoids, have been identified through in silico repositioning as structurally similar to 5-pentyl-2-phenoxyphenol, suggesting their potential as InhA inhibitors iiab.me. Another study identified a compound (ZINC000015151344) with structural similarity to 5-pentyl-2-phenoxyphenol as a potential inhibitor against the monkeypox virus A42R protein, highlighting the broad applicability of phenoxyphenol scaffolds in antiviral research nih.govnih.gov.

Virtual screening is a computational technique used to search large libraries of chemical compounds for those that are most likely to bind to a drug target, such as a protein receptor or enzyme. This method significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient nih.govfishersci.com.

In the context of phenoxyphenols, virtual screening has been employed to identify potential inhibitors. For example, in the search for M. tuberculosis InhA inhibitors, a virtual screening approach was used to identify entacapone (B1671355) (PubChem CID: 5281081) analogues that exhibited greater binding energy to the InhA target than 5-pentyl-2-phenoxyphenol, which served as a native ligand wikidata.orgwikipedia.org. This demonstrates the utility of virtual screening in identifying compounds with improved binding characteristics compared to known ligands within the phenoxyphenol structural class.

Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand (e.g., this compound or its derivatives) when bound to a protein target and estimating the strength of the binding interaction (binding energy) nih.gov. This technique provides crucial insights into the molecular mechanisms of ligand-receptor interactions.

Studies involving phenoxyphenol derivatives have extensively utilized molecular docking. For instance, flexible docking simulations were performed to enhance the binding affinity of modified 5-pentyl-2-phenoxyphenol structures against Mycobacterium Enoyl ACP Reductase (InhA) nih.gov. These simulations revealed that specific modifications could lead to increased non-bonded interactions and improved binding energy compared to the parent 5-pentyl-2-phenoxyphenol nih.gov. Key residues in the InhA protein, such as Ala157, Tyr158, Ala198, Met199, and Ile215, were identified as important for drug-protein interaction nih.gov.

Another study investigated the molecular docking of p-phenoxyphenol (PhOP, PubChem CID: 13254) and p-pentyloxyphenol (PeOP, PubChem CID: 29353) into the active site of the human estrogen receptor α (hERα) (PDB ID 1GWR) researchgate.net. The docking analysis indicated that these compounds could effectively occupy the antagonist-binding pocket of hERα, forming hydrogen bonds and hydrophobic interactions that contribute to their strong binding researchgate.net.

The binding energies and LibDock scores from a study on M. tuberculosis InhA inhibitors, comparing entacapone analogues with 5-pentyl-2-phenoxyphenol, are presented in the table below wikidata.org:

| Compound ID | Tanimoto Coefficient | LibDock Score | Binding Energy (kcal/mol) |

| 4370591 | 0.90 | 141.82 | -98.43 |

| 18990394 | 0.93 | 105.15 | -91.44 |

| 18990375 | 0.94 | 109.26 | -81.05 |

| 22161977 | 0.92 | 113.79 | -56.97 |

| 4659568 (Entacapone) | 0.99 | 100.18 | -45.41 |

| 5-pentyl-2-phenoxyphenol (native ligand) | - | - | -29.20 |

Note: A higher LibDock score indicates a stronger binding interaction between the receptor and ligand. wikidata.org

These computational studies demonstrate the significant role of this compound and its derivatives as scaffolds for identifying and optimizing potential therapeutic agents through advanced in silico methodologies.

Biological Activities and Mechanistic Studies of 2 Phenoxyphenol and Its Derivatives

Antioxidant Mechanisms of Action

The antioxidant capabilities of 2-phenoxyphenol and its derivatives are primarily attributed to their ability to counteract reactive oxygen species (ROS) and modulate cellular responses to oxidative stress.

Free Radical Scavenging Capabilities

This compound functions as an antioxidant by scavenging free radicals, thereby preventing oxidative damage within biological systems wikipedia.org. Phenolic compounds, in general, are known for their redox properties, which enable them to adsorb and neutralize free radicals, quench singlet and triplet oxygen, or decompose peroxides wikidata.org. This free radical scavenging activity is a crucial mechanism by which these compounds impede lipid oxidation through the rapid donation of a hydrogen atom to lipid radicals biosynth.com. The effectiveness of phenolic compounds in decelerating lipid oxidation is directly associated with their free radical-scavenging activity biosynth.com.

Interaction with Oxidative Stress Pathways